molecular formula C17H20N2O4S B2692211 1-(4-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one CAS No. 1251605-62-5

1-(4-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one

Cat. No.: B2692211
CAS No.: 1251605-62-5
M. Wt: 348.42
InChI Key: ZXGWQGIPNQIFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.42. The purity is usually 95%.
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Scientific Research Applications

DNA-Binding Studies

A study explored the DNA-binding properties of morpholine-liganded palladium(II) complexes, which are relevant for understanding the interaction of similar compounds with DNA. These complexes, including those with morpholine ligands, demonstrated notable DNA binding activity, highlighting their potential use in biochemical research involving nucleic acids (Türker et al., 2019).

Analytical Chemistry in Environmental Studies

Morpholine and its derivatives have been used in analytical methods for detecting aliphatic amines in wastewater and surface water. These methods involve derivatization followed by gas chromatography-mass spectrometry, demonstrating the utility of morpholine derivatives in environmental chemistry (Sacher, Lenz, & Brauch, 1997).

Structural and Spectroscopic Investigation

The structural characteristics of compounds containing morpholino groups, such as 1-morpholino-2,4-dinitrobenzene, have been investigated using X-ray diffraction and spectrophotometry. These studies contribute to the understanding of the molecular structure and behavior of morpholine derivatives in various states (Remedi et al., 1998).

Antitumor Agent Synthesis

Research into the synthesis of benzopyranylamine compounds, involving morpholine derivatives, has shown potential in the development of new antitumor agents. These compounds have shown effectiveness against various human cancer cell lines, indicating their significance in medicinal chemistry (Jurd, 1996).

Electrochemical Studies

Morpholine derivatives have been used in electrochemical studies, such as the anodic oxidation of nitrobenzenesulfenamides. These studies provide insights into the electrochemical behavior of these compounds, which is valuable for applications in electrochemistry and materials science (Sayo, Yamada, & Michida, 1983).

Applications in Organic Chemistry

Morpholine derivatives have been employed in the preparation of heterocyclic compounds, demonstrating their utility in organic synthesis. These applications are essential for developing novel organic compounds with potential uses in various fields of chemistry (Yamagata et al., 1993).

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-3-morpholin-4-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-14-4-6-15(7-5-14)13-18-8-2-3-16(17(18)20)24(21,22)19-9-11-23-12-10-19/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGWQGIPNQIFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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